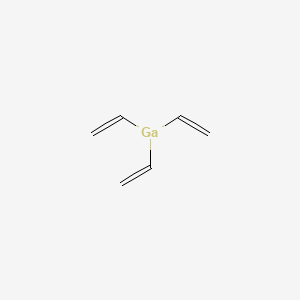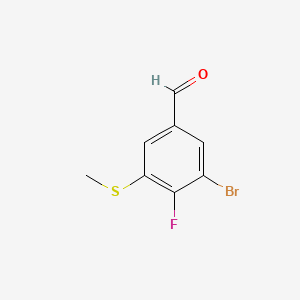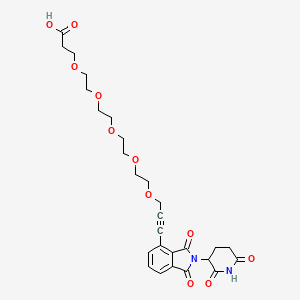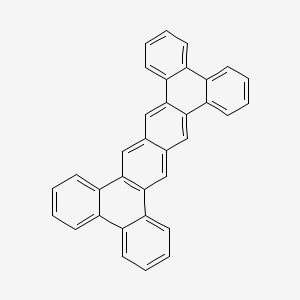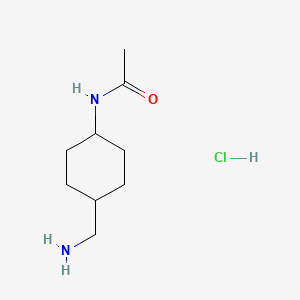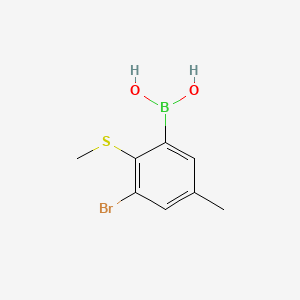
(3-Bromo-5-methyl-2-(methylthio)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-5-methyl-2-(methylthio)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a brominated and methylthio-substituted phenyl ring, making it a valuable reagent in the synthesis of complex organic molecules .
Méthodes De Préparation
The synthesis of (3-Bromo-5-methyl-2-(methylthio)phenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 5-methyl-2-(methylthio)phenol, undergoes bromination to introduce the bromine atom at the 3-position.
Boronic Acid Formation: The brominated intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron under palladium catalysis to form the boronic acid derivative.
Analyse Des Réactions Chimiques
(3-Bromo-5-methyl-2-(methylthio)phenyl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can undergo oxidation reactions to form corresponding phenols or quinones.
Substitution: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions are typically biaryl compounds or other complex organic molecules.
Applications De Recherche Scientifique
(3-Bromo-5-methyl-2-(methylthio)phenyl)boronic acid has several applications in scientific research:
Biology: The compound can be used to create biologically active molecules for drug discovery and development.
Medicine: It plays a role in the synthesis of potential therapeutic agents, including kinase inhibitors and other enzyme inhibitors.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The primary mechanism of action for (3-Bromo-5-methyl-2-(methylthio)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Comparaison Avec Des Composés Similaires
Similar compounds to (3-Bromo-5-methyl-2-(methylthio)phenyl)boronic acid include:
2-(Methylthio)phenylboronic acid: Lacks the bromine substituent and has different reactivity and applications.
3-Bromo-2-methoxy-5-methylphenylboronic acid: Contains a methoxy group instead of a methylthio group, leading to variations in electronic properties and reactivity.
3-Formylphenylboronic acid and 4-Formylphenylboronic acid: These compounds have formyl groups and are used in different synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for particular synthetic applications.
Propriétés
Formule moléculaire |
C8H10BBrO2S |
|---|---|
Poids moléculaire |
260.95 g/mol |
Nom IUPAC |
(3-bromo-5-methyl-2-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BBrO2S/c1-5-3-6(9(11)12)8(13-2)7(10)4-5/h3-4,11-12H,1-2H3 |
Clé InChI |
OMVAOVNPMBCIFU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1SC)Br)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![12-hydroxy-4,4,7,7-tetramethyl-1,10-di(phenanthren-9-yl)-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14762942.png)
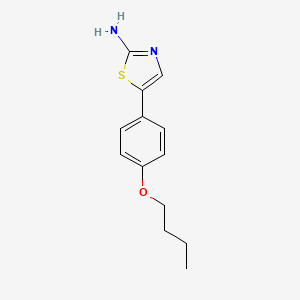

![4-[3-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B14762955.png)
![(7Z,10Z)-12-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid](/img/structure/B14762956.png)
